![molecular formula C23H21ClN2O3S B6577581 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 909075-62-3](/img/structure/B6577581.png)
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines several functional groups, including an adamantane moiety, a thiazole ring, a chromene structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with thioamides to form the thiazole ring . The chromene structure can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and chloroacetic acid . The final step involves coupling the thiazole and chromene intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The chromene structure can be reduced to form dihydrochromene derivatives.
Substitution: The chloro group on the chromene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral and anticancer agent due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s rigid adamantane core makes it useful in the development of high-performance polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity and membrane permeability, allowing the compound to effectively reach intracellular targets . The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity . The chromene structure may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its antiviral activity.
1-adamantyl isothiocyanate: Used in the synthesis of various bioactive compounds.
4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides: Exhibits antimicrobial and antiproliferative activities.
Uniqueness
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the adamantane moiety enhances its stability and lipophilicity, while the thiazole and chromene rings provide additional sites for interaction with biological targets.
Biological Activity
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines an adamantane moiety with a thiazole ring and a chromene derivative. The structural formula can be represented as follows:
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the modulation of various biological pathways:
- Anti-inflammatory Activity : Thiazole derivatives are known for their anti-inflammatory properties. The presence of the thiazole ring in this compound suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Potential : Chromene derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Biological Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
A study conducted by Al-Otaibi et al. (2023) demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis. The treatment group showed a marked decrease in TNF-alpha and IL-6 levels compared to controls, suggesting effective modulation of the inflammatory response.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 3: Anticancer Properties
Research published in 2024 highlighted the compound's ability to induce apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-chloro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYVQKYPVISDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Cl)OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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